Fmoc-Phe(4-NH2)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

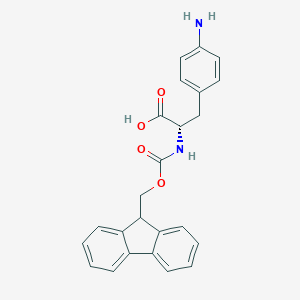

(2S)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALNSJHHRPSUDO-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427200 | |

| Record name | Fmoc-4-Amino-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95753-56-3 | |

| Record name | Fmoc-4-Amino-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-4-Amino-L-phenylalanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR3QK6R4XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Phe(4-NH2)-OH for Researchers

Introduction

Fmoc-Phe(4-NH2)-OH, also known as Fmoc-4-Amino-L-phenylalanine, is a pivotal building block in modern peptide chemistry and drug development.[1] It is a derivative of the natural amino acid L-phenylalanine, featuring two critical modifications: a base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino terminus and a primary amino group (-NH2) at the para-position of the phenyl ring.[][3] This unique structure makes it an invaluable tool for solid-phase peptide synthesis (SPPS), where the Fmoc group ensures sequential, controlled elongation of the peptide chain.

The strategic placement of the para-amino group provides a versatile functional handle. Unlike the α-amino group involved in peptide bond formation, this side-chain amine remains available for post-synthetic modifications. This allows researchers to conjugate peptides to other molecules such as fluorophores, cytotoxic drugs for targeted delivery, or polyethylene glycol (PEG) to enhance stability. Its applications extend to the synthesis of bioactive peptides, protein structure-function studies, the development of peptide-based therapeutics, and the formation of supramolecular hydrogels for controlled drug release.[4]

Chemical Structure and Properties

The chemical structure of this compound is defined by the L-phenylalanine core, protected at the nitrogen terminus by an Fmoc group.

IUPAC Name: (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-aminophenyl)propanoic acid[]

Chemical Structure:

(A simplified representation of the 4-aminophenyl side chain)

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. These values are essential for experimental design, including dissolution, reaction stoichiometry, and characterization.

| Property | Value | Reference(s) |

| CAS Number | 95753-56-3 | [][3] |

| Molecular Formula | C₂₄H₂₂N₂O₄ | [][3] |

| Molecular Weight | 402.44 g/mol | [][3] |

| Appearance | Off-white to light yellow powder | [] |

| Purity (HPLC) | ≥98% | [] |

| Melting Point | 190-205 °C | [][3] |

| Storage Temperature | 2-8°C, Sealed in dry, Keep in dark place |

Note: Specific values such as melting point and purity may vary by lot. Researchers should always refer to the Certificate of Analysis provided by the supplier.

Experimental Protocols: Incorporation via Fmoc-SPPS

The primary application of this compound is its incorporation into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The para-amino group on the phenyl ring is significantly less nucleophilic than the alpha-amine and typically does not require protection during standard coupling reactions.

Below is a detailed, representative protocol for a single coupling cycle to incorporate this compound onto a resin-bound peptide chain with a free N-terminal amine.

Materials and Reagents

-

Resin: Swelled peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide or Wang resin).

-

This compound

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, peptide synthesis grade).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Coupling/Activation Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

-

-

Washing Solvents: DMF, DCM.

-

Reaction Vessel: Solid-phase peptide synthesis vessel with a frit for solvent filtration.

Protocol for One Coupling Cycle

This protocol assumes a synthesis scale of 0.1 mmol. Reagent quantities should be scaled accordingly.

-

Resin Preparation:

-

Begin with 0.1 mmol of peptide-resin in the reaction vessel.

-

Wash the resin thoroughly with DMF (3 x 5 mL) to remove any residual reagents from the previous step.

-

-

Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate the vessel at room temperature for 3 minutes. Drain the solution.

-

Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

-

Drain the deprotection solution.

-

Wash the resin extensively to remove all traces of piperidine:

-

DMF (5 x 5 mL)

-

DCM (3 x 5 mL)

-

DMF (3 x 5 mL)

-

-

Optional: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, prepare the activation solution:

-

Dissolve this compound (161 mg, 0.4 mmol, 4 equivalents) in 3 mL of DMF.

-

Add HATU (152 mg, 0.4 mmol, 4 equivalents).

-

Add DIPEA (139 µL, 0.8 mmol, 8 equivalents).

-

-

Vortex the vial for 1-2 minutes to pre-activate the amino acid.

-

Add the activated amino acid solution to the drained peptide-resin in the reaction vessel.

-

-

Coupling Reaction:

-

Agitate the reaction mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for difficult sequences.

-

Drain the coupling solution from the vessel.

-

Wash the resin thoroughly to remove excess reagents and byproducts:

-

DMF (5 x 5 mL)

-

DCM (3 x 5 mL)

-

-

Optional: Perform a Kaiser test to confirm the completion of the coupling reaction (negative result indicates success).

-

-

Chain Elongation:

-

The resin is now ready for the next deprotection and coupling cycle to add the subsequent amino acid in the sequence.

-

Visualization of the SPPS Workflow

The following diagram illustrates the cyclical process of incorporating a single this compound monomer during solid-phase peptide synthesis.

Caption: Workflow for a single Fmoc-SPPS cycle with this compound.

References

Physical and chemical properties of Fmoc-4-amino-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-amino-L-phenylalanine is a pivotal amino acid derivative extensively utilized in the field of peptide chemistry.[1] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and a free amino group on the phenyl ring, makes it a valuable building block for the synthesis of novel peptides and peptidomimetics. This guide provides a comprehensive overview of its physical and chemical properties, along with insights into its application in synthetic methodologies.

Core Properties and Identification

The fundamental characteristics of Fmoc-4-amino-L-phenylalanine are summarized below, providing a quick reference for laboratory use.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Off-white to light yellow powder | [1] |

| Molecular Formula | C₂₄H₂₂N₂O₄ | [1][2][3] |

| Molecular Weight | 402.44 g/mol | [2][4] |

| Melting Point | 190-205 °C | [1] |

| Boiling Point (Predicted) | 671.5 ± 55.0 °C | [5][6] |

| Density (Predicted) | 1.316 ± 0.06 g/cm³ | [5][6] |

| Optical Rotation | [α]D²⁰ = -9 ± 2º (c=1 in DMF) | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5][6][7] |

| Storage Temperature | 2-8°C, Keep in a dark, dry, and sealed place | [5][6] |

Table 2: Identity and Registration

| Identifier | Value | Source(s) |

| CAS Number | 95753-56-3 | [1][2][3] |

| IUPAC Name | (2S)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [2][3] |

| Synonyms | Fmoc-L-Phe(4-NH2)-OH, Fmoc-p-amino-L-Phe-OH | [1][2] |

| PubChem CID | 7019927 | [3] |

| MDL Number | MFCD00237664 | [1] |

Experimental Protocols and Applications

Fmoc-4-amino-L-phenylalanine is a cornerstone in Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized the creation of custom peptides.[1][8] The Fmoc group provides a base-labile protecting strategy, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[8][9]

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

While a specific protocol for Fmoc-4-amino-L-phenylalanine is not detailed in the provided search results, a general workflow for its incorporation into a peptide sequence via SPPS is as follows:

-

Resin Preparation: The synthesis begins with a solid support (resin), typically functionalized with a linker to which the C-terminal amino acid of the target peptide is attached.

-

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, most commonly a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). This exposes the free amino group for the next coupling step.

-

Washing: The resin is thoroughly washed with a solvent such as DMF to remove the piperidine and the cleaved Fmoc-adduct.

-

Coupling: The next amino acid in the sequence, in this case, Fmoc-4-amino-L-phenylalanine, is activated. Its carboxyl group is activated using a coupling reagent (e.g., HBTU, HATU) to facilitate the formation of a peptide bond with the free amino group on the resin-bound peptide. This reaction is carried out in a suitable solvent like DMF.

-

Washing: The resin is again washed to remove any unreacted amino acid and coupling reagents.

-

Repeat Cycle: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the solid support, and any side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

-

Purification and Analysis: The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of Fmoc-4-amino-L-phenylalanine is typically assessed by HPLC.[1][2] While specific instrument parameters were not found, a general method involves:

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous solvent (often containing an acid like TFA) and an organic solvent (such as acetonitrile).

-

Detection: UV detection at a wavelength where the Fmoc group absorbs, typically around 260-301 nm.[10]

-

Purity Specification: Commercial sources often state a purity of ≥98%.[1][2]

Visualizing Workflows and Applications

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Application in Drug Development

The unique structure of Fmoc-4-amino-L-phenylalanine makes it a valuable component in the design of bioactive peptides and peptidomimetics for therapeutic applications.[1]

Caption: Logical flow for the use of Fmoc-4-amino-L-phenylalanine in drug development.

Conclusion

Fmoc-4-amino-L-phenylalanine stands out as a crucial reagent in peptide synthesis. Its well-defined physical and chemical properties, combined with the versatility of the Fmoc protecting group, enable the efficient and reliable construction of complex peptide structures. This facilitates advancements in various research areas, including the development of novel peptide-based therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Fmoc-4-Amino-L-phenylalanine CAS#: 95753-56-3 [m.chemicalbook.com]

- 6. Fmoc-4-Amino-L-phenylalanine | 95753-56-3 [amp.chemicalbook.com]

- 7. Fmoc-4-Amino-L-phenylalanine | 95753-56-3 [chemicalbook.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. nbinno.com [nbinno.com]

- 10. Fmoc-4-(phenoxy)-L-phenylalanine | 180414-93-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-4-aminophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Fmoc-L-4-aminophenylalanine, a critical building block in solid-phase peptide synthesis (SPPS). The unique structure of this amino acid derivative, featuring an amino group on the phenyl ring, makes it invaluable for the creation of peptides with specific functionalities, including peptide-drug conjugates and diagnostic agents. This document outlines a standard synthesis protocol, detailed purification methodologies, and presents relevant quantitative data to assist researchers in its effective application.

Synthesis of Fmoc-L-4-aminophenylalanine

The synthesis of Fmoc-L-4-aminophenylalanine is typically achieved through the protection of the α-amino group of L-4-aminophenylalanine with the fluorenylmethoxycarbonyl (Fmoc) group. A widely used and effective method involves the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.

Experimental Protocol: Fmoc Protection of L-4-aminophenylalanine

This protocol is based on established methods for the N-Fmoc protection of amino acids.

Materials:

-

L-4-aminophenylalanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of Amino Acid: Dissolve L-4-aminophenylalanine (1.0 equivalent) in a 1M sodium carbonate solution in a 1:1 mixture of 1,4-dioxane and water. The mixture is cooled in an ice bath to 0°C with continuous stirring.

-

Addition of Fmoc-Cl: Slowly add a solution of Fmoc-Cl (1.05 equivalents) dissolved in 1,4-dioxane to the cooled amino acid solution over a period of 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, the mixture is diluted with deionized water.

-

The aqueous layer is washed with ethyl acetate to remove any unreacted Fmoc-Cl and other organic impurities.

-

The aqueous layer is then acidified to a pH of 2-3 with 1M HCl, which will cause the Fmoc-protected amino acid to precipitate.

-

-

Isolation of Crude Product: The precipitate is collected by vacuum filtration, washed with cold deionized water, and then with hexane to remove non-polar impurities. The resulting solid is dried under vacuum to yield the crude Fmoc-L-4-aminophenylalanine.

Purification of Fmoc-L-4-aminophenylalanine

Purification of the crude product is essential to achieve the high purity required for peptide synthesis, typically greater than 98%. The two primary methods for purification are recrystallization and preparative High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Recrystallization

Solvent System: A common solvent system for the recrystallization of Fmoc-amino acids is a mixture of ethanol and water, or toluene.

Procedure:

-

Dissolution: Dissolve the crude Fmoc-L-4-aminophenylalanine in a minimal amount of hot ethanol or toluene.

-

Crystallization: Slowly add water to the hot ethanol solution, or cool the toluene solution, until turbidity is observed. Reheat the solution until it becomes clear again.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a cold solvent mixture (e.g., ethanol/water), and dry under vacuum at a temperature not exceeding 50°C.

Experimental Protocol: Preparative HPLC

For achieving very high purity, preparative reverse-phase HPLC is the method of choice.

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at 254 nm and 280 nm, where the Fmoc group has strong absorbance.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the initial mobile phase solvent mixture.

-

Inject the solution onto the preparative HPLC column.

-

Elute the compound using a suitable gradient of acetonitrile in water.

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent by lyophilization to obtain the final product as a fluffy white powder.

-

Data Presentation

The following tables summarize the key quantitative data for Fmoc-L-4-aminophenylalanine.

Table 1: Physicochemical Properties of Fmoc-L-4-aminophenylalanine

| Property | Value | Reference |

| CAS Number | 95753-56-3 | [1][2][3][] |

| Molecular Formula | C₂₄H₂₂N₂O₄ | [1][2][3][5] |

| Molecular Weight | 402.44 g/mol | [2][3][5] |

| Appearance | Off-white to light yellow powder | [1][] |

| Melting Point | 190-205 °C | [1][] |

| Purity (HPLC) | ≥98% | [1][2] |

| Optical Rotation | [α]D20 = -9 ± 2º (c=1 in DMF) | [1] |

Table 2: Representative Synthesis and Purification Data

| Parameter | Typical Value |

| Reaction Yield (Crude) | 85-95% |

| Purity after Recrystallization | >95% |

| Purity after Preparative HPLC | >98% |

| Overall Yield (after purification) | 70-85% |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Fmoc-L-4-aminophenylalanine.

Caption: Synthesis workflow for Fmoc-L-4-aminophenylalanine.

Purification Workflow

This diagram outlines the purification process for crude Fmoc-L-4-aminophenylalanine.

Caption: Purification workflow for Fmoc-L-4-aminophenylalanine.

References

In-Depth Technical Guide to (2S)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid (CAS Number: 205526-24-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of the fluorinated amino acid derivative with CAS number 205526-24-5, chemically known as (2S)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid. This compound, commonly referred to as Fmoc-3,5-difluoro-L-phenylalanine, is a crucial building block in modern peptide synthesis and drug discovery.

Core Properties and Specifications

Fmoc-3,5-difluoro-L-phenylalanine is a white to off-white crystalline powder. The introduction of two fluorine atoms onto the phenyl ring of phenylalanine significantly alters its electronic properties, enhancing the potential for unique molecular interactions and improving the metabolic stability of peptides into which it is incorporated.[1][2][3]

Table 1: Physicochemical Properties of CAS 205526-24-5

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [1] |

| Synonyms | Fmoc-L-Phe(3,5-DiF)-OH, Fmoc-3,5-difluoro-L-Phe-OH | [2] |

| Molecular Formula | C₂₄H₁₉F₂NO₄ | [2] |

| Molecular Weight | 423.41 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | ≥95-97% (HPLC) | [2][3] |

| Optical Rotation | [α]D²⁰ = -43 ± 1° (c=1 in DMF) | [2] |

| Solubility | Slightly soluble in water. | [4] |

| Storage Conditions | 0-8 °C | [2] |

Synthesis and Spectroscopic Data

The synthesis of Fmoc-3,5-difluoro-L-phenylalanine typically involves two key steps: the synthesis of the unprotected 3,5-difluoro-L-phenylalanine and the subsequent protection of its amino group with the fluorenylmethoxycarbonyl (Fmoc) group.

Experimental Protocol: General Fmoc Protection of an Amino Acid

Materials:

-

3,5-difluoro-L-phenylalanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

-

Dissolve 3,5-difluoro-L-phenylalanine in a 10% aqueous solution of sodium carbonate.

-

In a separate flask, dissolve an equimolar amount of Fmoc-Cl or Fmoc-OSu in 1,4-dioxane.

-

Slowly add the Fmoc reagent solution to the amino acid solution while stirring vigorously at room temperature.

-

Allow the reaction to proceed for several hours to overnight.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.

-

Acidify the aqueous layer to a pH of approximately 2 with dilute HCl, which will precipitate the Fmoc-protected amino acid.

-

Extract the product into an organic solvent such as ethyl acetate or diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization.

Spectroscopic Data:

While a complete set of assigned NMR data is not available in the searched literature, typical chemical shifts for the core structures are known. High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

Table 2: Expected Analytical Data for CAS 205526-24-5

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the protons of the fluorenyl group, the difluorophenyl ring, and the amino acid backbone (α-H, β-CH₂). |

| ¹³C NMR | Signals for the carbons of the Fmoc group, the difluorophenyl ring (with characteristic C-F couplings), and the amino acid backbone (carboxyl, α-C, β-C). |

| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺: 424.1351, [M+Na]⁺: 446.1170. |

Applications in Research and Drug Development

The primary application of Fmoc-3,5-difluoro-L-phenylalanine is as a building block in solid-phase peptide synthesis (SPPS). The incorporation of this non-canonical amino acid into peptides can confer several advantageous properties.

3.1. Enhanced Stability and Bioactivity:

The fluorine atoms on the phenyl ring increase the metabolic stability of the peptide by making the C-H bonds more resistant to enzymatic degradation.[6] This enhanced stability is a critical attribute for the development of peptide-based therapeutics.[6] Furthermore, the altered electronic nature of the fluorinated aromatic ring can lead to modified binding interactions with biological targets, potentially enhancing bioactivity and selectivity.[2][3]

3.2. Probing Peptide Structure and Function:

The unique spectroscopic properties of fluorine (¹⁹F NMR) make it a valuable probe for studying peptide conformation and interactions with other molecules without interference from other atoms in the biological system.[7] The introduction of 3,5-difluorophenylalanine can influence peptide folding and the formation of secondary structures, providing insights into the relationship between structure and function.[6]

3.3. Case Study: Somatostatin Analogs:

A notable application of the unprotected form, L-3-(3',5'-difluorophenyl)-alanine (Dfp), is in the design of somatostatin analogs.[8] Somatostatin is a peptide hormone that regulates the endocrine system by binding to G-protein-coupled receptors.[8] In a study, replacing phenylalanine residues with Dfp at different positions in a somatostatin analog led to peptides with altered receptor binding affinities and selectivities.[8] For instance, an analog with Dfp at position 7 showed significant affinity for somatostatin receptors SSTR2 and SSTR3, while another with Dfp at position 11 displayed high selectivity for SSTR2.[8] These findings highlight the potential of using 3,5-difluorophenylalanine to fine-tune the pharmacological properties of peptide drugs.[8]

3.4. Antimicrobial Peptides and Enzyme Inhibitors:

While specific examples utilizing Fmoc-3,5-difluoro-L-phenylalanine in antimicrobial peptides are not prevalent in the searched literature, the incorporation of hydrophobic and aromatic residues, especially fluorinated ones, is a known strategy to enhance the membrane-disrupting activity of antimicrobial peptides.[9] Similarly, the unique steric and electronic properties of this amino acid make it a candidate for designing potent and selective enzyme inhibitors.[6]

Experimental Workflows and Logical Relationships

Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow

This diagram illustrates the general workflow of incorporating Fmoc-3,5-difluoro-L-phenylalanine into a peptide chain using solid-phase synthesis.

Caption: Workflow for incorporating Fmoc-3,5-difluoro-L-phenylalanine in SPPS.

Diagram 2: Rationale for Using 3,5-Difluorophenylalanine in Peptide Drug Design

This diagram outlines the logical considerations for utilizing this modified amino acid to improve the properties of a peptide therapeutic.

References

- 1. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine [diposit.ub.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. 205526-24-5 Cas No. | 3,5-Difluoro-L-phenylalanine, N-FMOC protected | Apollo [store.apolloscientific.co.uk]

- 4. 3,5-Difluoro-N-Fmoc-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 5. rsc.org [rsc.org]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evolution of Antimicrobial Peptides to Self-Assembled Peptides for Biomaterial Applications [mdpi.com]

Exploring the Conformational Landscape of 4-Aminophenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational effects of incorporating the non-natural amino acid 4-aminophenylalanine (4-APhe) into peptides. The unique properties of 4-APhe, particularly the presence of an amino group on the phenyl ring, can significantly influence peptide backbone and side-chain conformations, offering novel opportunities in drug design and protein engineering. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and signaling pathways.

Conformational Effects of 4-Aminophenylalanine

The incorporation of 4-aminophenylalanine into a peptide sequence can induce specific conformational preferences due to a combination of steric and electronic effects. The additional amino group can alter the electrostatic potential of the aromatic side chain and introduce new hydrogen bonding possibilities, thereby influencing the local and global conformation of the peptide.

Backbone Conformation

The backbone dihedral angles, phi (φ) and psi (ψ), of an amino acid residue determine the overall fold of a peptide. The preferred φ and ψ angles for 4-APhe are influenced by the size and electronic nature of its side chain. While extensive experimental data for peptides solely containing 4-APhe is limited in publicly available databases, computational studies and data from related aromatic amino acids suggest that 4-APhe likely favors conformations within the β-sheet and α-helical regions of the Ramachandran plot. The specific angles can be influenced by neighboring residues and the local environment.

Side-Chain Conformation

The conformation of the 4-APhe side chain is described by the chi (χ) torsion angles. The primary torsion angles, χ1 and χ2, dictate the orientation of the aminophenyl group relative to the peptide backbone. The preferred rotameric states are generally those that minimize steric clashes with the backbone and adjacent side chains. The presence of the amino group can lead to distinct electronic and steric interactions compared to phenylalanine, potentially favoring specific side-chain orientations that can be exploited in rational peptide design.

Quantitative Conformational Data

Table 1: Predicted Backbone Dihedral Angles (φ, ψ) for 4-Aminophenylalanine in a Model Dipeptide

| Conformation | φ (degrees) | ψ (degrees) |

| β-Sheet | -120 | +120 |

| α-Helical (Right-handed) | -60 | -45 |

| Left-handed Helical | +63.5 | +34.8 |

This data is based on computational studies of dipeptide models and reflects general regions of stability on the Ramachandran plot.

Table 2: Predicted Side-Chain Torsion Angles (χ1, χ2) for 4-Aminophenylalanine

| Rotamer | χ1 (degrees) | χ2 (degrees) | Predicted Population |

| gauche (+) | -60 | +90 | High |

| trans | 180 | +90 | Medium |

| gauche (-) | +60 | +90 | Low |

These values represent idealized staggered conformations. The actual angles and populations will vary depending on the local environment.

Table 3: Representative ¹H NMR Chemical Shifts for 4-Aminophenylalanine in a Peptide Environment

| Proton | Chemical Shift Range (ppm) |

| NH | 7.8 - 8.5 |

| Hα | 4.2 - 4.8 |

| Hβ | 2.8 - 3.2 |

| Aromatic (ortho to CH₂) | 6.9 - 7.2 |

| Aromatic (ortho to NH₂) | 6.5 - 6.8 |

These are typical chemical shift ranges and can be significantly influenced by the peptide's secondary structure and solvent exposure.

Experimental Protocols

The conformational analysis of peptides containing 4-aminophenylalanine relies on a combination of synthesis, purification, and spectroscopic techniques.

Peptide Synthesis and Purification

Protocol 3.1.1: Solid-Phase Peptide Synthesis (SPPS) of a 4-APhe Containing Peptide

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the Fmoc-protected 4-aminophenylalanine (Fmoc-4-APhe-OH) with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.

Protocol 3.1.2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Sample Preparation: Dissolve the crude, lyophilized peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Column and Solvents: Use a C18 reverse-phase column. The mobile phases are typically Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

-

Gradient Elution: Apply a linear gradient of increasing Solvent B concentration to elute the peptide from the column.

-

Fraction Collection: Collect fractions corresponding to the major peptide peak detected by UV absorbance (typically at 220 nm and 280 nm).

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the purified peptide.

Conformational Analysis

Protocol 3.2.1: Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) to a known concentration.

-

Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range for far-UV (typically 190-260 nm) to analyze secondary structure.

-

Data Acquisition: Record the CD spectrum of the peptide solution. Also, record a baseline spectrum of the buffer alone.

-

Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the data to mean residue ellipticity.

-

Analysis: Analyze the processed spectrum for characteristic secondary structure signals: α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 195 nm; β-sheets show a negative band around 218 nm and a positive band around 195 nm.

Protocol 3.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve the purified peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration suitable for NMR (typically 0.1-1 mM).

-

Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer. Key experiments include:

-

1D ¹H: To observe the overall proton spectrum.

-

2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment correlates amide protons with their directly bonded nitrogen atoms, providing information on the backbone.

-

-

Data Analysis:

-

Resonance Assignment: Assign all proton resonances to their respective amino acid residues in the sequence.

-

Structural Restraints: Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants (e.g., ³J(HN,Hα)).

-

Structure Calculation: Use molecular dynamics or simulated annealing software to generate a family of 3D structures consistent with the experimental restraints.

-

Visualization of Workflows and Pathways

Graphviz diagrams can be used to visualize experimental workflows and signaling pathways where 4-APhe-containing peptides can play a role.

The p53-MDM2 interaction is a critical pathway in cancer biology and a prime target for therapeutic intervention. Peptides designed to mimic the p53 helix can inhibit this interaction. Incorporating 4-APhe into such peptides could enhance their binding affinity and specificity.

Conclusion

The incorporation of 4-aminophenylalanine into peptides offers a versatile tool for influencing their conformational properties. The presence of the amino group on the phenyl ring introduces unique steric and electronic features that can be leveraged to design peptides with specific secondary structures and side-chain orientations. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, and conformational analysis of 4-APhe-containing peptides. Furthermore, the visualization of their application in modulating key biological pathways, such as the p53-MDM2 interaction, highlights their potential in the development of novel therapeutics. Further research, particularly high-resolution structural studies, will be invaluable in expanding our quantitative understanding of the conformational effects of this intriguing non-natural amino acid.

The Ascending Role of 4-Amino-L-phenylalanine in Peptide Therapeutics: A Technical Guide to Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide scaffolds represents a burgeoning frontier in drug discovery, offering novel avenues to enhance therapeutic efficacy, stability, and target specificity. Among these, 4-amino-L-phenylalanine (4-NH2-Phe), a derivative of the essential amino acid L-phenylalanine, has garnered significant attention. Its unique chemical properties, including an additional primary amine group on the phenyl ring, impart distinct characteristics to peptides, influencing their biological activity and potential as therapeutic agents. This in-depth technical guide explores the known and potential biological activities of peptides containing 4-NH2-Phe, providing a comprehensive overview of their synthesis, experimental evaluation, and mechanisms of action.

Overview of 4-Amino-L-phenylalanine

4-Amino-L-phenylalanine is a structurally unique amino acid that introduces a primary aromatic amine to the peptide backbone. This functional group can alter the peptide's overall charge, polarity, and potential for hydrogen bonding, thereby influencing its three-dimensional structure and interaction with biological targets. The presence of the 4-amino group can lead to enhanced binding affinities, altered receptor selectivity, and improved pharmacokinetic profiles compared to their natural phenylalanine-containing counterparts.

Key Biological Activities of 4-NH2-Phe Containing Peptides

The incorporation of 4-NH2-Phe has been explored across a spectrum of therapeutic areas, demonstrating its potential to modulate diverse biological processes.

Enzyme Inhibition: Dipeptidyl Peptidase IV (DPP-4)

A significant area of investigation for 4-NH2-Phe derivatives has been in the development of inhibitors for dipeptidyl peptidase IV (DPP-4), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes. The additional amino group can form crucial interactions within the enzyme's active site.

Table 1: Quantitative Data for DPP-4 Inhibition by a 4-Aminophenylalanine Derivative

| Compound | Target | IC50 (nM) | Reference |

| 4-aminophenylalanine derivative 10 | DPP-4 | 28 | [1] |

Note: The specific structure of derivative 10 is detailed in the cited literature.

Anticancer Activity

While specific quantitative data for 4-NH2-Phe containing peptides with anticancer activity is still emerging in publicly available literature, the general class of peptides incorporating unnatural amino acids has shown significant promise. The introduction of 4-NH2-Phe can enhance the cationic nature of peptides, a feature often associated with preferential interaction with the negatively charged membranes of cancer cells, leading to membrane disruption and apoptosis.[2] Peptides designed on a phenylalanine heptad repeat, when modified, have shown potent anti-cancer activity against metastatic breast cancer cells with IC50 values under 10µM.[3]

Antimicrobial Activity

Cell-Penetrating Peptides (CPPs)

The ability to traverse cell membranes is a crucial attribute for drugs targeting intracellular components. The incorporation of 4-NH2-Phe can contribute to the cell-penetrating properties of peptides. The cationic nature of the 4-amino group can facilitate interactions with negatively charged proteoglycans on the cell surface, initiating uptake through endocytosis or direct translocation.[5][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-NH2-Phe containing peptides and the evaluation of their biological activities.

Synthesis of Peptides Containing 4-NH2-Phe

The synthesis of peptides incorporating 4-NH2-Phe typically follows standard solid-phase peptide synthesis (SPPS) protocols, with special consideration for the protection of the side-chain amino group.

Protocol 3.1.1: Solid-Phase Peptide Synthesis (SPPS) of a 4-NH2-Phe Containing Peptide

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amidation). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling:

-

Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).

-

Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

-

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with an acetylating agent like acetic anhydride.

-

Wash: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Incorporation of 4-NH2-Phe: For the incorporation of 4-NH2-Phe, use a derivative where the side-chain amino group is protected with a suitable protecting group that is stable to the Fmoc deprotection conditions but can be removed during final cleavage (e.g., Boc or Z-group).[7]

-

Final Deprotection and Cleavage: After the final amino acid is coupled and the N-terminal Fmoc group is removed, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry (MS) to confirm its identity and purity.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Cationic antimicrobial peptides: potential templates for anticancer agents [frontiersin.org]

- 3. Selective phenylalanine to proline substitution for improved antimicrobial and anticancer activities of peptides designed on phenylalanine heptad repeat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Elucidating cell-penetrating peptide mechanisms of action for membrane interaction, cellular uptake, and translocation utilizing the hydrophobic counter-anion pyrenebutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Incorporation of Peptides Containing 4-Aminophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and application of peptides incorporating the non-canonical amino acid 4-aminophenylalanine (Phe(4-NH2)). The focus is on the use of its Fmoc-protected and side-chain-protected derivative, Fmoc-L-Phe(4-NH-Boc)-OH, in solid-phase peptide synthesis (SPPS). This guide includes detailed experimental protocols, quantitative data representation, and visualizations of relevant workflows and biological pathways.

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptides.[1] 4-Aminophenylalanine, a derivative of the essential amino acid phenylalanine, introduces a versatile amino group on the phenyl ring. This functional handle allows for post-synthetic modifications, such as bioconjugation to other molecules like fluorophores or cytotoxic drugs, making it a valuable building block in drug discovery and the development of novel biomaterials.[1][2]

For successful incorporation using the prevalent Fmoc-based solid-phase peptide synthesis (SPPS), the amino group on the side chain must be protected to prevent unwanted side reactions, such as the formation of branched peptides.[3] The standard building block for this purpose is N-α-Fmoc-4-(Boc-amino)-L-phenylalanine (Fmoc-Phe(4-NH-Boc)-OH), where the side-chain amine is protected by a tert-butyloxycarbonyl (Boc) group.[4][5] This orthogonal protection scheme allows for the selective removal of the base-labile Fmoc group during chain elongation, while the acid-labile Boc group on the side chain remains intact until the final cleavage and deprotection step.[6]

Synthesis and Incorporation Methodology

The primary method for incorporating Fmoc-Phe(4-NH-Boc)-OH into a peptide sequence is Fmoc-based solid-phase peptide synthesis (SPPS).[7] This process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[8]

Experimental Workflow

The overall workflow for the synthesis of a peptide containing 4-aminophenylalanine is depicted below. This process begins with the preparation of the resin and culminates in the purification and analysis of the final peptide.

Caption: General workflow for solid-phase peptide synthesis (SPPS) and subsequent processing.

Detailed Experimental Protocol: Synthesis of a Model Peptide

This protocol describes the manual synthesis of a model pentapeptide, Ac-Tyr-Gly-Gly-Phe(4-NH2)-Leu-NH2, on a 0.1 mmol scale using Rink Amide resin. The key step is the incorporation of Fmoc-Phe(4-NH-Boc)-OH.

Materials:

-

Rink Amide resin (0.1 mmol scale)

-

Fmoc-L-Leu-OH, Fmoc-L-Phe(4-NH-Boc)-OH , Fmoc-Gly-OH, Fmoc-L-Tyr(tBu)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Acetic Anhydride

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Preparation:

-

Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[1]

-

Drain the DMF.

-

-

Initial Fmoc Deprotection:

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add fresh deprotection solution and agitate for an additional 10 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times).[9]

-

-

First Amino Acid Coupling (Fmoc-L-Leu-OH):

-

In a separate vial, dissolve Fmoc-L-Leu-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[1]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling.

-

Drain the coupling solution and wash the resin as described in step 2.

-

-

Peptide Chain Elongation (Cycles 2-4):

-

Repeat the Fmoc deprotection (step 2) and coupling (step 3) for the following amino acids in order:

-

Fmoc-L-Phe(4-NH-Boc)-OH

-

Fmoc-Gly-OH

-

Fmoc-Gly-OH

-

Fmoc-L-Tyr(tBu)-OH

-

-

-

N-terminal Acetylation:

-

After the final Fmoc deprotection of the N-terminal Tyr, wash the resin with DMF.

-

Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

-

Add the solution to the resin and agitate for 30 minutes.

-

Drain and wash the resin with DMF and then DCM. Dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Add the cleavage cocktail (TFA/H2O/TIS) to the dried resin.[7]

-

Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups (tBu from Tyr and Boc from Phe(4-NH)).

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

-

-

Analysis:

-

Confirm the identity and purity of the peptide using liquid chromatography-mass spectrometry (LC-MS).

-

Quantitative Data Presentation

The following table presents representative data for the synthesis of the model peptide, Ac-Tyr-Gly-Gly-Phe(4-NH2)-Leu-NH2. Actual yields and purities may vary depending on the specific sequence and synthesis conditions.

| Parameter | Value | Method/Notes |

| Synthesis Scale | 0.1 mmol | Based on initial resin loading |

| Crude Peptide Yield | 75-85% | Calculated from the dry weight of the precipitated peptide |

| Crude Peptide Purity | 60-70% | Determined by analytical RP-HPLC |

| Final Peptide Yield | 25-35% | After RP-HPLC purification and lyophilization |

| Final Peptide Purity | >98% | Determined by analytical RP-HPLC at 220 nm |

| Expected Mass (Monoisotopic) | 598.29 g/mol | C28H38N8O7 |

| Observed Mass (ESI-MS) | 599.30 [M+H]⁺ | Electrospray Ionization Mass Spectrometry |

Biological Application: Inhibition of Dipeptidyl Peptidase IV (DPP-4)

Peptides and peptidomimetics containing 4-aminophenylalanine have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4).[6] DPP-4 is a key enzyme in glucose homeostasis. It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12] These hormones are released after a meal and potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[11]

By inhibiting DPP-4, the active forms of GLP-1 and GIP persist for longer, leading to increased insulin secretion and suppressed glucagon release, which helps to lower blood glucose levels.[10][11] This mechanism is a therapeutic target for the treatment of type 2 diabetes.

DPP-4 Signaling Pathway in Glucose Homeostasis

The following diagram illustrates the role of DPP-4 in the incretin pathway and the effect of its inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. peptide.com [peptide.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 12. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fmoc Deprotection in Peptides Containing 4-Aminophenylalanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful Fmoc deprotection of peptides incorporating the non-canonical amino acid, 4-aminophenylalanine (4-APhe). The protocols emphasize the importance of an orthogonal protection strategy to prevent side reactions and ensure high-purity peptide synthesis.

Introduction

The incorporation of 4-aminophenylalanine (4-APhe) into peptide sequences offers a versatile tool for introducing unique functionalities, such as sites for bioconjugation or modulation of peptide structure and function. The presence of the aromatic amine in the side chain, however, necessitates a careful protection strategy during Fmoc-based solid-phase peptide synthesis (SPPS) to avoid unwanted side reactions during the basic conditions of Fmoc deprotection.

The primary challenge lies in the potential nucleophilicity of the 4-amino group, which could react with the dibenzofulvene (DBF) intermediate generated during Fmoc removal. To circumvent this, an orthogonal protection strategy is employed, wherein the α-amino group is protected by the base-labile Fmoc group, and the side-chain amino group of 4-APhe is protected by an acid-labile group, most commonly the tert-butyloxycarbonyl (Boc) group. This ensures that the side-chain amine remains shielded during the iterative Fmoc deprotection steps.

Orthogonal Protection Strategy

The key to successful synthesis of 4-APhe-containing peptides is the use of a differentially protected building block. The commercially available Fmoc-4-(Boc-amino)-L-phenylalanine is the standard reagent for this purpose.

Caption: Orthogonal protection of 4-aminophenylalanine.

This strategy allows for the selective removal of the Fmoc group using a base, typically piperidine, without affecting the Boc group on the side chain. The Boc group is then removed during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).

Standard Fmoc Deprotection Protocol for Peptides with 4-(Boc-amino)phenylalanine

The following protocol outlines the standard conditions for Fmoc deprotection during the synthesis of peptides containing Fmoc-4-(Boc-amino)-L-phenylalanine. These conditions are generally applicable and do not require significant deviation from standard Fmoc SPPS procedures.

Materials and Reagents:

-

Peptide-resin with N-terminal Fmoc-4-(Boc-amino)-L-phenylalanine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvent: DMF

Instrumentation:

-

Automated or manual peptide synthesizer

-

Reaction vessel with a fritted disc

Experimental Workflow:

Caption: Experimental workflow for Fmoc deprotection.

Protocol Steps:

-

Resin Swelling and Washing:

-

Swell the peptide-resin in DMF for 15-30 minutes.

-

Wash the resin with DMF (3 times) to remove any residual solvents or reagents from the previous step.

-

-

Fmoc Deprotection (Two-Step Treatment):

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Allow the reaction to proceed for 1-3 minutes and then drain the solution.

-

Add a fresh aliquot of the deprotection solution to the resin.

-

Allow the reaction to proceed for an additional 5-15 minutes.

-

-

Washing:

-

Drain the deprotection solution.

-

Thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

-

-

Monitoring the Deprotection (Optional):

-

A qualitative Kaiser test can be performed on a small sample of resin beads. A positive result (blue beads) indicates the presence of a free primary amine and successful Fmoc deprotection.

-

Quantitative Data and Analysis

The efficiency of Fmoc deprotection can be monitored quantitatively by UV-Vis spectrophotometry. The dibenzofulvene-piperidine adduct has a characteristic absorbance maximum around 301 nm. By measuring the absorbance of the collected deprotection solution, the extent of Fmoc removal can be quantified.

| Deprotection Reagent | Concentration | Time (min) | Solvent | Expected Efficiency | Notes |

| Piperidine | 20% (v/v) | 5 - 20 | DMF | >99% | Standard and most widely used condition. |

| Piperidine | 50% (v/v) | 2 - 5 | DMF | >99% | Faster deprotection, but may increase the risk of side reactions in sensitive sequences. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | 2 - 10 | DMF | >99% | A stronger, non-nucleophilic base. Often used with a scavenger like piperidine (2%) to trap DBF. |

| 4-Methylpiperidine (4-MP) | 20% (v/v) | 5 - 20 | DMF | >99% | A less toxic alternative to piperidine with similar efficacy. |

Potential Side Reactions and Mitigation

With the use of Fmoc-4-(Boc-amino)-L-phenylalanine, the primary concern for side reactions shifts from the 4-APhe side chain to other common issues in Fmoc SPPS.

Caption: Common side reactions in Fmoc SPPS.

Final Cleavage and Deprotection of the 4-APhe Side Chain

After the peptide chain is fully assembled, the final step involves cleavage from the resin and simultaneous removal of all side-chain protecting groups, including the Boc group from the 4-aminophenylalanine residue.

Cleavage Cocktail:

A standard cleavage cocktail for peptides containing acid-labile protecting groups is Reagent K:

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Protocol:

-

Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The successful incorporation and subsequent Fmoc deprotection of 4-aminophenylalanine in peptide synthesis is straightforward when an orthogonal protection strategy is employed. By using Fmoc-4-(Boc-amino)-L-phenylalanine, standard Fmoc deprotection protocols with piperidine in DMF can be applied without the risk of side reactions involving the aromatic amine. This approach allows for the efficient synthesis of 4-APhe-containing peptides, opening up a wide range of possibilities for peptide design and functionalization in research and drug development.

Application Notes and Protocols for Creating Fluorescently Labeled Peptides Using Fmoc-Phe(4-NH2)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of fluorescent probes into peptides is a powerful tool for studying biological processes, enabling applications such as fluorescence resonance energy transfer (FRET) analysis, cellular imaging, and receptor-ligand binding assays. The unnatural amino acid, Fmoc-Phe(4-NH2)-OH (Fmoc-4-amino-L-phenylalanine), provides a unique building block for solid-phase peptide synthesis (SPPS) that allows for the precise introduction of a fluorescent label onto the peptide backbone. The primary amine on the phenyl ring serves as a nucleophilic handle for conjugation with a variety of amine-reactive fluorescent dyes, typically as N-hydroxysuccinimide (NHS) esters. This document provides detailed application notes and experimental protocols for the synthesis and fluorescent labeling of peptides using this compound.

Properties of this compound

This compound is a derivative of phenylalanine protected at the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and suitable for standard Fmoc-based SPPS.[1] The key feature of this amino acid is the free amino group at the para position of the phenyl ring, which is orthogonal to the Fmoc-protected α-amino group and the C-terminal carboxyl group. This allows for selective modification of the side chain on the solid support after its incorporation into the peptide sequence.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 95753-56-3 |

| Molecular Formula | C24H22N2O4 |

| Molecular Weight | 402.44 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO |

Applications

Peptides fluorescently labeled using this compound are valuable tools in various research and drug development areas:

-

Fluorescence Resonance Energy Transfer (FRET) Assays: The precise positioning of a donor or acceptor fluorophore allows for the creation of highly sensitive FRET-based probes to study protein-protein interactions, enzyme kinetics, and conformational changes in biomolecules.

-

Cellular Imaging and Tracking: Fluorescently tagged peptides can be used to visualize their cellular uptake, subcellular localization, and trafficking pathways in living cells using techniques like confocal microscopy.[2]

-

Receptor Binding Studies: Labeled peptides can serve as probes to study ligand binding to cell surface receptors and to quantify binding affinities.

-

High-Throughput Screening (HTS): Fluorescent peptide substrates are widely used in HTS assays to screen for enzyme inhibitors in drug discovery.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a peptide containing a 4-aminophenylalanine residue using standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including this compound)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane), Isopropanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling:

-

In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.

-

Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

Caption: Solid-Phase Peptide Synthesis and On-Resin Labeling Workflow.

Protocol 2: On-Resin Fluorescent Labeling of the 4-Aminophenylalanine Side Chain

This protocol describes the labeling of the peptide while it is still attached to the solid support, after the full sequence has been assembled and the final N-terminal Fmoc group has been removed.

Materials:

-

Peptide-resin from Protocol 1 (with a free 4-amino group on the Phe side chain and a free N-terminal amine)

-

Amine-reactive fluorescent dye (e.g., Fluorescein NHS ester, BODIPY™ FL NHS Ester)

-

Anhydrous DMF

-

DIPEA

Procedure:

-

Resin Preparation: After the final N-terminal Fmoc deprotection and washing (as in step 5 of Protocol 1), swell the peptide-resin in anhydrous DMF.

-

Dye Solution Preparation: In a separate light-protected tube, dissolve the amine-reactive fluorescent dye (1.5-3 eq.) in anhydrous DMF.

-

Labeling Reaction: Add the dye solution to the peptide-resin. Add DIPEA (3-5 eq.) to the reaction mixture to act as a non-nucleophilic base.

-

Incubation: Agitate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight for challenging couplings.

-

Monitoring: Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.

-

Washing: Once the reaction is complete, drain the dye solution and wash the resin extensively with DMF until the filtrate is colorless. Then, wash with DCM (3x) and dry the resin under vacuum.

Protocol 3: Peptide Cleavage, Purification, and Characterization

Procedure:

-

Cleavage: Add the cleavage cocktail (TFA/TIS/H2O) to the dried, labeled peptide-resin and agitate at room temperature for 2-3 hours.

-

Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

-

Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

-

Quantification: Determine the peptide concentration using UV-Vis spectrophotometry by measuring the absorbance of the fluorescent dye at its maximum absorption wavelength.

Quantitative Data

The choice of fluorescent dye will impact the photophysical properties of the labeled peptide. Below is a table summarizing the properties of some common amine-reactive dyes suitable for labeling the 4-aminophenylalanine side chain.

Table 2: Photophysical Properties of Common Amine-Reactive Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Fluorescein (FAM/FITC) | ~495 | ~517 | ~75,000 | 0.7-0.9 |

| BODIPY™ FL | ~503 | ~512 | ~80,000 | >0.9 |

| TAMRA | ~555 | ~580 | ~90,000 | 0.1-0.3 |

| Cyanine3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 |

| Cyanine5 (Cy5) | ~650 | ~670 | ~250,000 | ~0.2 |

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent, pH, and conjugation to the peptide.

Example Application: Cellular Uptake Study

Fluorescently labeled peptides are frequently used to study their internalization into cells.

References

Applications of Fmoc-Phe(4-NH2)-OH in Peptidomimetic Drug Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(4-NH2)-OH, or Fmoc-4-amino-L-phenylalanine, is a non-canonical amino acid derivative that serves as a versatile building block in solid-phase peptide synthesis (SPPS) for the development of peptidomimetics. Its unique structure, featuring a primary amino group on the phenyl ring, offers a strategic point for chemical modification, enabling the creation of novel peptide analogs with enhanced stability, tailored biological activity, and diverse functionalities. This document provides detailed application notes and protocols for the incorporation of this compound into peptide sequences and highlights its utility in the design of peptidomimetics targeting various therapeutic areas. The para-amino group allows for post-synthetic modifications, such as bioconjugation, without interfering with the peptide backbone, making it an invaluable tool in drug discovery and development.[1][2]

Data Presentation: Synthesis Parameters

The successful incorporation of non-canonical amino acids like this compound is critical for the synthesis of high-quality peptidomimetics. The following table summarizes expected quantitative data for the incorporation of this compound, based on typical outcomes for Fmoc-SPPS of structurally similar amino acids. Actual results can vary depending on the specific peptide sequence, resin, and coupling reagents used.

| Parameter | Expected Range | Method of Determination | Notes |

| Resin Loading Efficiency | 0.3 - 0.7 mmol/g | UV-Vis spectrophotometry of Fmoc deprotection | Dependent on the type of resin used. For instance, 2-Chlorotrityl chloride resin often provides higher loading capacities. |

| Coupling Efficiency | >98% | Kaiser Test or TNBS Test | For sterically hindered couplings or adjacent to complex residues, a double coupling strategy may be necessary to ensure complete reaction. |

| Overall Crude Peptide Yield | 40 - 70% | Gravimetric analysis post-cleavage | Highly dependent on the peptide sequence. Peptides prone to aggregation may result in lower yields. |

| Crude Peptide Purity | 50 - 80% | RP-HPLC | Purity is influenced by the efficiency of each coupling and deprotection step, as well as the final cleavage and work-up procedures.[3][4] |

Experimental Protocols

I. General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide chain.

Materials:

-

This compound

-

Appropriate resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for C-terminal acids)

-

Standard Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU/DIEA or DIC/Oxyma)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (Incorporation of this compound or other amino acids):

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 0.95 equivalents) in DMF.

-

Add a base (e.g., DIEA, 2 equivalents) to the solution to begin pre-activation (2-5 minutes).

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling (absence of free primary amines). If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (3-5 times).

-

-

Repeat SPPS Cycle:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final coupling step, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

-

-

On-Resin Side Chain Modification of 4-Aminophenylalanine (Optional):

-

The exposed primary amine on the Phe(4-NH2) side chain can be acylated or otherwise modified at this stage.

-

Dissolve the acylating agent (e.g., carboxylic acid, 5 equivalents) and coupling reagents (e.g., HATU/DIEA) in DMF.

-

Add the solution to the peptide-resin and agitate for 2-4 hours.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.[5]

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[8]

-